
physicochemical properties of 5-Tert-
butoxycarbonylamino-2-chloro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-Tert-butoxycarbonylamino-2-

chloro-nicotinic acid

Cat. No.: B1517672 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-
butoxycarbonylamino-2-chloro-nicotinic acid

Introduction
5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid (CAS RN: 885277-14-5) is a

synthetically valuable substituted pyridine derivative.[1] Its trifunctional nature—featuring a

chloro-substituted pyridine core, an acid-labile Boc-protected amine, and a carboxylic acid—

renders it a versatile building block in medicinal chemistry and complex organic synthesis.[2]

This guide provides a comprehensive overview of its core physicochemical properties,

analytical characterization methods, and best practices for handling and stability, designed for

researchers and drug development professionals.

Chemical Identity and Structure
Precise identification is the foundation of all chemical research. The key identifiers for this

compound are summarized below.
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Identifier Value Source

Chemical Name

5-(tert-

Butoxycarbonylamino)-2-

chloropyridine-3-carboxylic

acid

IUPAC Nomenclature

CAS Number 885277-14-5 [1][3]

Molecular Formula C₁₁H₁₃ClN₂O₄ [1]

Molecular Weight 288.69 g/mol Calculated

The molecule's functionality is centered around three key regions, as illustrated in the diagram

below. The interplay between the electron-withdrawing chloro group and carboxylic acid, and

the electron-donating Boc-amino group, dictates the molecule's reactivity and properties.

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid

Pyridine Core

Carboxylic Acid (-COOH)

 @ C3
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 @ C2

Boc-Protecting Group
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 @ C5
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Caption: Key functional groups of the title compound.

Core Physicochemical Properties
Publicly available experimental data for this specific molecule is limited. This section outlines

the known and predicted properties.

Property Value Notes

Appearance Not available.
Typically, similar compounds

are off-white to beige solids.[4]

Melting Point Not available. [5]

Boiling Point Not available. [5]

Solubility Not available in water.

[5] Likely soluble in organic

solvents like DMSO, methanol,

and ethyl acetate.[6]

pKa Not available.

The carboxylic acid proton is

the most acidic. For

comparison, the pKa of the

related 2-Chloronicotinic acid

is predicted to be 2.07±0.25.[6]

The presence of the electron-

donating amino group at

position 5 may slightly increase

the pKa compared to this

value.

Spectroscopic and Analytical Characterization
As a Senior Application Scientist, I emphasize that verifying the identity and purity of starting

materials is paramount. The following are the expected spectroscopic signatures for this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

A broad singlet for the carboxylic acid proton (-COOH) downfield (>13 ppm).

A singlet for the amide proton (-NH) between 9-10 ppm.

Two doublets in the aromatic region (8-9 ppm) corresponding to the two protons on the

pyridine ring.

A singlet integrating to 9 protons around 1.4-1.5 ppm, characteristic of the tert-butyl group

of the Boc protector.[7]

¹³C NMR: The spectrum should display 11 distinct carbon signals, including two carbonyl

carbons (one for the acid, one for the carbamate), carbons of the pyridine ring, and the

characteristic quaternary and methyl carbons of the Boc group.

Infrared (IR) Spectroscopy
The IR spectrum provides a rapid confirmation of the functional groups present. Key expected

absorption bands include:

A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

An N-H stretch from the carbamate group around 3300 cm⁻¹.

Two distinct C=O stretching bands: one for the carboxylic acid (~1700-1725 cm⁻¹) and one

for the Boc carbamate (~1680-1700 cm⁻¹).[8]

C-O stretching bands associated with the acid and carbamate groups in the 1200-1300 cm⁻¹

region.

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Using electrospray ionization (ESI), the compound is expected to show a strong

pseudomolecular ion.
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Positive Mode [M+H]⁺: Expected at m/z 289.06.

Negative Mode [M-H]⁻: Expected at m/z 287.05.

Key Fragmentation: A characteristic and often dominant fragmentation pathway for Boc-

protected amines is the loss of the entire Boc group or components thereof. Expect to see

fragment ions corresponding to the loss of isobutylene (56 Da) or the entire tert-

butoxycarbonyl group (100 Da).[9]

Chemical Stability and Handling
Understanding the stability of a reagent is critical for successful and reproducible synthesis.

Stability Profile
The primary chemical liability of this molecule is the acid-labile tert-butoxycarbonyl (Boc)

protecting group.[2]

Acidic Conditions: The Boc group is readily cleaved under anhydrous acidic conditions (e.g.,

trifluoroacetic acid in dichloromethane, or HCl in dioxane).[7][10] This reaction proceeds via

the formation of a stable tert-butyl cation.

Basic and Nucleophilic Conditions: The compound is stable to most basic and nucleophilic

conditions, which allows for selective reactions at other sites if needed.[2]

Thermal Stability: While no specific data is available, decomposition at elevated

temperatures is expected.

Recommended Storage and Handling
Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed

container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-

8°C).[4]

Handling: Handle in a well-ventilated area. Use standard personal protective equipment

(PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

[5] Avoid creating dust.[5]
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Hazardous Decomposition
Upon combustion, the compound may produce hazardous gases, including carbon oxides (CO,

CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Experimental Protocols for Characterization
The following protocols are self-validating systems for confirming the identity and purity of 5-
Tert-butoxycarbonylamino-2-chloro-nicotinic acid.

Protocol: Purity Assessment by HPLC-MS
This protocol provides a robust method for determining the purity of the material and confirming

its molecular weight.

Rationale: Reversed-phase HPLC is ideal for separating this moderately polar molecule from

potential nonpolar or highly polar impurities. ESI-MS provides unambiguous confirmation of the

molecular weight.

Materials:

5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid sample

HPLC-grade acetonitrile (ACN) and water

Formic acid (FA), LC-MS grade

C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

LC-MS system with ESI source

Procedure:

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or

methanol. Dilute to a working concentration of ~10 µg/mL in 50:50 ACN/Water.

Mobile Phase Preparation:

Mobile Phase A: 0.1% FA in Water
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Mobile Phase B: 0.1% FA in ACN

HPLC Conditions:

Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Injection Volume: 2 µL

Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-

equilibrate for 2 minutes.

MS Conditions (ESI Positive Mode):

Scan Range: m/z 100-500

Capillary Voltage: 3.5 kV

Gas Temperature: 325°C

Nebulizer Pressure: 40 psi

Data Analysis: Integrate the peak area of the main component in the chromatogram to

determine purity (e.g., % area). Confirm the mass of the main peak corresponds to the

expected [M+H]⁺ ion (m/z 289.06).

Caption: Experimental workflow for purity analysis.

Protocol: Boc-Group Deprotection for Structural
Confirmation
Rationale: Performing a simple, well-understood reaction like Boc deprotection and confirming

the product provides definitive structural validation. The mass shift is unambiguous.

Materials:

~10 mg of 5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid
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1 mL of 4M HCl in 1,4-dioxane

Vial with a stir bar

Nitrogen or argon line

LC-MS system

Procedure:

Dissolve the sample in the 4M HCl in dioxane solution in the vial.

Stir the reaction at room temperature for 1-2 hours under a nitrogen atmosphere.

Effervescence (isobutylene gas) may be observed.

Take a small aliquot of the reaction mixture, dilute it significantly with methanol, and inject it

into the LC-MS.

Data Analysis: Analyze the resulting mass spectrum. The starting material peak at m/z

289.06 should be absent, and a new peak corresponding to the deprotected product, 5-

amino-2-chloro-nicotinic acid ([M+H]⁺ = 189.01), should be present. This mass loss of

100.05 Da confirms the presence and lability of the Boc group.

Conclusion
5-Tert-butoxycarbonylamino-2-chloro-nicotinic acid is a key synthetic intermediate whose

utility is defined by its distinct functional handles. While comprehensive experimental data on its

physical properties is not widely published, its structural features allow for reliable prediction of

its spectroscopic characteristics and chemical behavior. Its primary chemical attribute is the

acid-labile Boc group, which dictates its handling and synthetic applications. The protocols

outlined herein provide a robust framework for researchers to confidently verify the identity,

purity, and stability of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB2478537.htm?N=Global
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB2478537.htm?N=Global
https://aapep.bocsci.com/amino-acids/boc-amino-acids-3257.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB2478537_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB2478537_EN.htm
https://www.nbinno.com/?news/gp-5-bromo-2-chloronicotinic-acid-properties-applications-and-synthesis
https://www.capotchem.com/doc/viewmsds_885277-14-5.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7714896.htm
https://www.rsc.org/suppdata/c5/ra/c5ra00409h/c5ra00409h1.pdf
https://www.researchgate.net/figure/FT-IR-spectra-of-3-amino-1-propanol-a-and-tert-butylN-3-hydroxypropyl-carbamate-b_fig11_258379428
https://pubs.rsc.org/en/content/articlelanding/2014/an/c3an02193a
https://pubs.rsc.org/en/content/articlelanding/2014/an/c3an02193a
https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
https://www.benchchem.com/product/b1517672#physicochemical-properties-of-5-tert-butoxycarbonylamino-2-chloro-nicotinic-acid
https://www.benchchem.com/product/b1517672#physicochemical-properties-of-5-tert-butoxycarbonylamino-2-chloro-nicotinic-acid
https://www.benchchem.com/product/b1517672#physicochemical-properties-of-5-tert-butoxycarbonylamino-2-chloro-nicotinic-acid
https://www.benchchem.com/product/b1517672#physicochemical-properties-of-5-tert-butoxycarbonylamino-2-chloro-nicotinic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1517672?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

